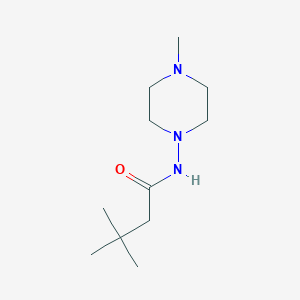
3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide
Overview
Description
3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide, also known as DMMPB, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. DMMPB has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being explored.
Scientific Research Applications
3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide has been studied extensively for its potential applications in scientific research. It has been shown to have a high affinity for dopamine D3 receptors, which are involved in the regulation of reward and motivation. 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide has been used as a tool for studying the role of dopamine D3 receptors in addiction and other psychiatric disorders.
3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease. It has been suggested that 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide may have potential therapeutic applications for the treatment of Parkinson's disease and other neurodegenerative disorders.
Mechanism of Action
The exact mechanism of action of 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide is still being explored. It is known to act as a dopamine D3 receptor agonist, which may be responsible for its effects on reward and motivation. 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide has also been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems.
Biochemical and Physiological Effects
3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide has a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may be responsible for its effects on reward and motivation. 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide has also been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems.
Advantages and Limitations for Lab Experiments
3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide has several advantages as a tool for scientific research. It has a high affinity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in addiction and other psychiatric disorders. 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide also has neuroprotective effects, which may make it a useful tool for studying neurodegenerative disorders.
However, there are also some limitations to the use of 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide in lab experiments. It has been shown to have some toxicity in animal models, which may limit its use in certain experiments. Additionally, 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide has a relatively short half-life, which may make it difficult to use in long-term experiments.
Future Directions
There are several future directions for research on 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide. One area of interest is the role of 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide in addiction and other psychiatric disorders. Further research is needed to determine the exact mechanisms by which 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide affects dopamine D3 receptors and other neurotransmitter systems.
Another area of interest is the potential therapeutic applications of 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide for the treatment of Parkinson's disease and other neurodegenerative disorders. Further research is needed to determine the optimal dosage and administration route for 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide in these conditions.
In conclusion, 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. It has a high affinity for dopamine D3 receptors and has been shown to have neuroprotective effects. Further research is needed to fully understand the mechanism of action of 3,3-dimethyl-N-(4-methyl-1-piperazinyl)butanamide and its potential therapeutic applications.
properties
IUPAC Name |
3,3-dimethyl-N-(4-methylpiperazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-11(2,3)9-10(15)12-14-7-5-13(4)6-8-14/h5-9H2,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMDWIRYDJGZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NN1CCN(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786038 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4181711.png)
![methyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4181724.png)
![1-ethyl-4-(1-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-4-piperidinyl)piperazine bis(trifluoroacetate)](/img/structure/B4181725.png)


![N,N,4-trimethyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4181738.png)
![1-(methylsulfonyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4181743.png)
![5-methyl-3-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4181750.png)
![4,5-dimethyl-2-[(2-phenylbutanoyl)amino]-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B4181764.png)
![3-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4181773.png)
![1-(4-fluorophenyl)-4-[(2-nitrophenoxy)acetyl]piperazine](/img/structure/B4181775.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-2-methylpiperidine](/img/structure/B4181783.png)

![methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4181800.png)